molecular formula C12H12N2 B1344661 6-M-tolylpyridin-3-ylamine CAS No. 893640-46-5

6-M-tolylpyridin-3-ylamine

Cat. No.: B1344661
CAS No.: 893640-46-5
M. Wt: 184.24 g/mol
InChI Key: FARJRMPIURHXHX-UHFFFAOYSA-N
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Description

6-M-tolylpyridin-3-ylamine is a pyridine derivative featuring a methylphenyl (tolyl) group at the 6-position and an amine group at the 3-position of the pyridine ring. The tolyl group enhances lipophilicity, which may improve membrane permeability, while the amine group at the 3-position could influence electronic resonance and hydrogen-bonding interactions, critical for target binding .

Properties

IUPAC Name

6-(3-methylphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-2-4-10(7-9)12-6-5-11(13)8-14-12/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARJRMPIURHXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629613
Record name 6-(3-Methylphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893640-46-5
Record name 6-(3-Methylphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-M-tolylpyridin-3-ylamine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Another method involves the Stille coupling reaction, where an organotin compound reacts with a halogenated pyridine under similar conditions . These methods are favored for their high yields and relatively mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

6-M-tolylpyridin-3-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds .

Mechanism of Action

The mechanism of action of 6-M-tolylpyridin-3-ylamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Implications

  • Reactivity : The tolyl group in this compound may reduce coupling efficiency in cross-coupling reactions compared to smaller substituents (e.g., methoxy), as steric bulk can hinder catalytic access .
  • Pharmacokinetics : Increased lipophilicity from the tolyl group could enhance blood-brain barrier penetration relative to polar analogs like 6-Methoxypyridin-2-ylamine.
  • Synthetic Challenges : Custom synthesis is likely required for this compound, whereas fluoro- and methoxy-substituted pyridines are commercially accessible .

Biological Activity

Introduction

6-M-tolylpyridin-3-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, with the CAS number 893640-46-5, features a pyridine ring substituted with a methyl group and a tolyl group. Its structure is pivotal for its interaction with biological targets.

Structural Formula

C12H12N\text{C}_{12}\text{H}_{12}\text{N}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in critical biochemical pathways. The compound has been shown to exhibit:

  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.
  • Enzyme Inhibition : The compound can inhibit enzymes that play a role in disease pathways, potentially leading to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntidepressantModulation of serotonin receptors
AnticancerInhibition of cell proliferation
AntimicrobialDisruption of bacterial cell membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study 1: Antidepressant Effects

A study investigated the antidepressant properties of this compound in animal models. The results indicated significant reductions in depressive-like behaviors, suggesting its potential as a novel treatment for depression. The mechanism involved modulation of serotonin and norepinephrine levels.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.

Case Study 3: Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus. Its mechanism involves disrupting bacterial cell membranes, leading to cell death.

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial. Preliminary studies suggest that this compound has a favorable safety profile at therapeutic doses; however, further toxicological assessments are necessary to establish safe usage guidelines.

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